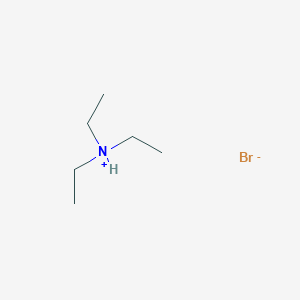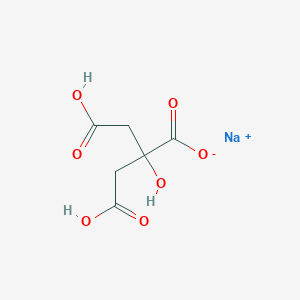
Triethylammonium bromide
描述
Triethylammonium bromide is a quaternary ammonium compound with the chemical formula C₆H₁₆BrN. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Triethylammonium bromide can be synthesized through the reaction of triethylamine with hydrobromic acid. The reaction proceeds as follows:
N(CH2CH3)3+HBr→N(CH2CH3)3HBr
In this reaction, triethylamine reacts with hydrobromic acid to form this compound. The reaction is typically carried out in an aqueous solution at room temperature.
Industrial Production Methods: On an industrial scale, this compound is produced by the direct alkylation of ammonia with bromoethane. This method involves the following steps:
Alkylation: Ammonia reacts with bromoethane to form ethylammonium bromide.
Further Alkylation: Ethylammonium bromide undergoes further alkylation with bromoethane to form diethylammonium bromide.
Final Alkylation: Diethylammonium bromide reacts with bromoethane to produce this compound.
化学反应分析
Types of Reactions: Triethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding amine oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solution.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Major Products Formed:
Substitution Reactions: The major products are quaternary ammonium salts with different anions.
Oxidation Reactions: The major products are amine oxides.
科学研究应用
Triethylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用机制
The mechanism of action of triethylammonium bromide involves its ability to form ionic bonds with various substrates. It acts as a phase transfer catalyst by facilitating the transfer of reactants between aqueous and organic phases. This is achieved through the formation of ion pairs, which increases the solubility of reactants in the organic phase.
Molecular Targets and Pathways:
Ion Channels: It can interact with ion channels, affecting their function and modulating cellular processes.
Enzymes: It can inhibit or activate enzymes by forming stable complexes with them.
相似化合物的比较
Tetraethylammonium Bromide: Similar in structure but with an additional ethyl group.
Triethylammonium Chloride: Similar but with a chloride ion instead of a bromide ion.
Triethylammonium Iodide: Similar but with an iodide ion instead of a bromide ion.
Uniqueness: Triethylammonium bromide is unique due to its specific ionic properties and solubility characteristics, which make it particularly useful as a phase transfer catalyst. Its ability to form stable complexes with various substrates also distinguishes it from other similar compounds.
属性
IUPAC Name |
triethylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLTGGGUQIRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121-44-8 (Parent) | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
182.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-70-4 | |
| Record name | Triethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[4-[(4-Methylphenyl)methoxy]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B7814395.png)



